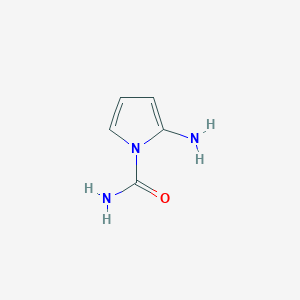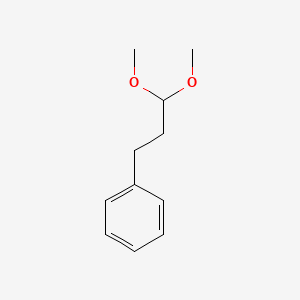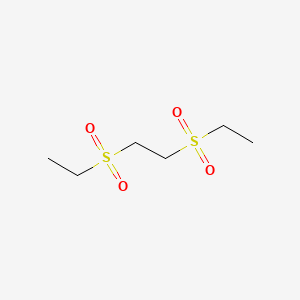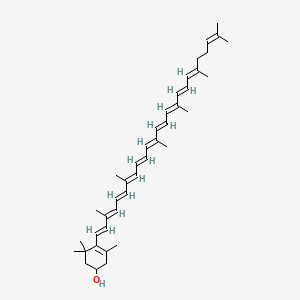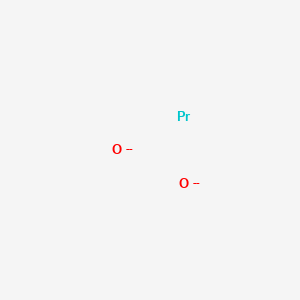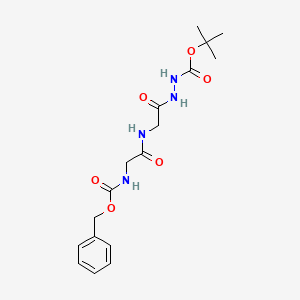
Z-Gly-gly-nhnh-boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Gly-gly-nhnh-boc, also known as N-benzyloxycarbonyl-glycyl-glycine hydrazide, is a compound used in peptide synthesis. It is a derivative of glycyl-glycine, where the amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is converted to a hydrazide (nhnh) and further protected by a tert-butoxycarbonyl (boc) group. This compound is significant in the field of peptide chemistry due to its role in the synthesis of complex peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-gly-nhnh-boc typically involves the following steps:
Protection of Glycine: The amino group of glycine is protected using a benzyloxycarbonyl (Z) group.
Formation of Glycyl-Glycine: The protected glycine is then coupled with another glycine molecule to form glycyl-glycine.
Conversion to Hydrazide: The carboxyl group of glycyl-glycine is converted to a hydrazide using hydrazine.
Protection with Boc Group: Finally, the hydrazide is protected with a tert-butoxycarbonyl (boc) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Z-Gly-gly-nhnh-boc undergoes various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The benzyloxycarbonyl (Z) group can be substituted with other protective groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Major Products
The major products formed from these reactions include various protected and unprotected peptides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Z-Gly-gly-nhnh-boc has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins through native chemical ligation.
Biology: The compound is used to study protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: This compound is used in the production of biocompatible materials and hydrogels for biomedical applications
Mecanismo De Acción
The mechanism of action of Z-Gly-gly-nhnh-boc involves its role as a peptide hydrazide. It acts as a thioester surrogate in native chemical ligation, facilitating the formation of peptide bonds. The compound is activated by sodium nitrite (NaNO2) and thiolysis, which converts it to a peptide thioester. This thioester then reacts with an N-terminal cysteine residue to form a native peptide bond .
Comparación Con Compuestos Similares
Similar Compounds
Z-Gly-gly-OH: A similar compound where the hydrazide group is replaced with a hydroxyl group.
Z-Gly-gly-gly-OH: A tripeptide derivative with an additional glycine residue.
Z-Gly-OH: A simpler derivative with only one glycine residue.
Uniqueness
Z-Gly-gly-nhnh-boc is unique due to its hydrazide group, which allows it to act as a thioester surrogate in peptide synthesis. This property makes it particularly useful in native chemical ligation, enabling the synthesis of complex peptides and proteins that are difficult to obtain through other methods.
Propiedades
Fórmula molecular |
C17H24N4O6 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
benzyl N-[2-[[2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C17H24N4O6/c1-17(2,3)27-16(25)21-20-14(23)10-18-13(22)9-19-15(24)26-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,22)(H,19,24)(H,20,23)(H,21,25) |
Clave InChI |
LRCWBAFXCNLBND-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NNC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


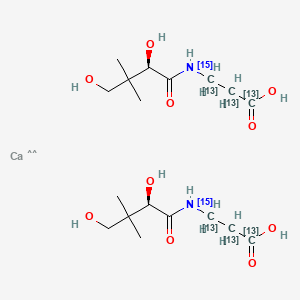
![5-ethyl-4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,6-diphenylpyridin-2-one](/img/structure/B13826718.png)

![N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13826741.png)
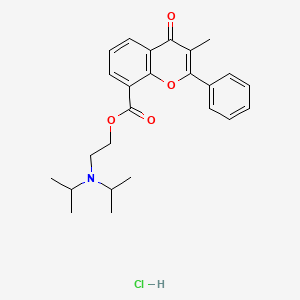
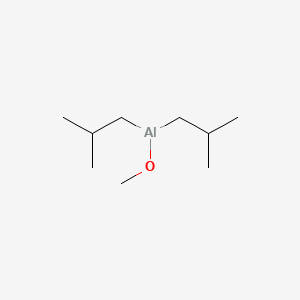

![6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B13826765.png)
